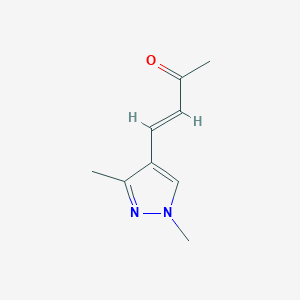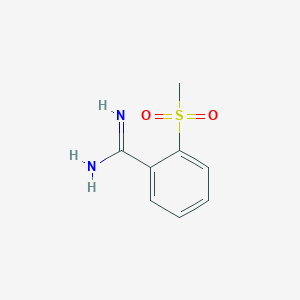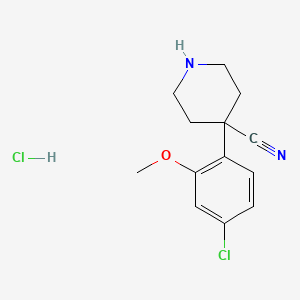
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120°C and 220°C, to facilitate the cyclization process . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of protonic solvents in the after-treatment and refining steps helps in achieving a purity of over 99.5% with a yield of approximately 59.5% . This method is cost-effective and generates minimal waste, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and may also interact with serotonin receptors . These interactions influence neurotransmitter signaling pathways, which can have various physiological effects, particularly in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
3-Chlorophenylpiperazine: Acts as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its serotonin-releasing properties and β1-adrenergic receptor blocking activity.
Uniqueness: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H11Cl2N3O |
|---|---|
Molekulargewicht |
260.12 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2 |
InChI-Schlüssel |
IBXYJRGCUQRECX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)









![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)

